2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is an organic compound with the chemical formula C11H16ClNO2. It is a white crystalline powder that is soluble in water and alcohol. This compound is often used in the synthesis of peptide and protein drugs, where it serves to protect amino groups and other functional groups from being destroyed during chemical reactions .
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial and antifungal potential .
Mode of Action
It is known that similar compounds can inhibit specific enzymes such as cyclooxygenases (cox-1, cox-2), which play a crucial role in inflammation and pain .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase pathway, which plays a crucial role in inflammation and pain .
Result of Action
Similar compounds have been found to inhibit specific enzymes, leading to potential anti-inflammatory and anticancer effects .
Preparation Methods
The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride typically involves the following steps:
Reaction of 2-aminoethanol with acetic anhydride: This step generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction with hydrochloric acid: The product from the first step is then reacted with hydrochloric acid to produce this compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This can include the use of specific solvents, catalysts, and reaction conditions tailored to the industrial scale.
Chemical Reactions Analysis
2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of peptide and protein drugs, serving as a protective agent for functional groups during synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride can be compared with similar compounds such as:
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: This compound has a similar structure but lacks the phenyl group, making it less hydrophobic.
Midodrine hydrochloride: This compound is used as a vasopressor and has a similar amino and hydroxyethyl structure but with different substituents on the phenyl ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDAVNNJFVFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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